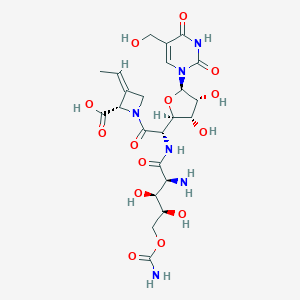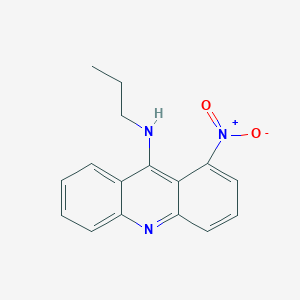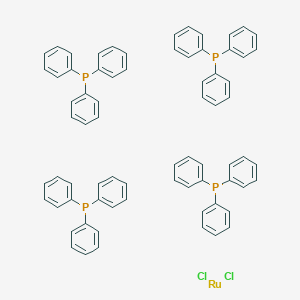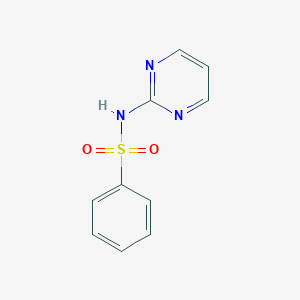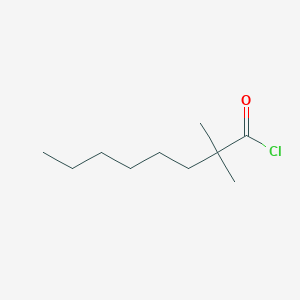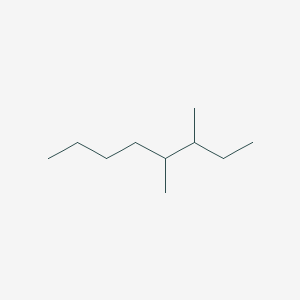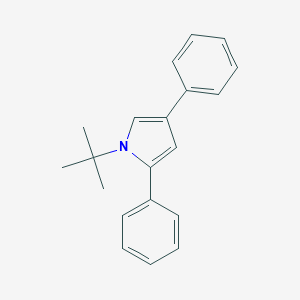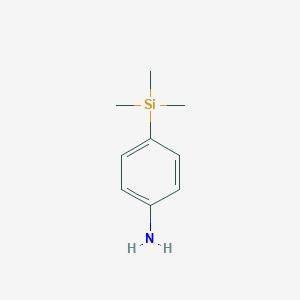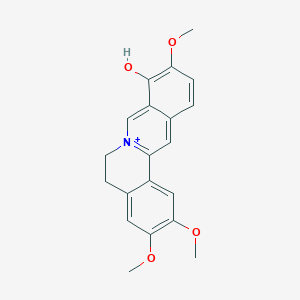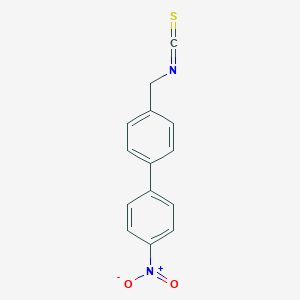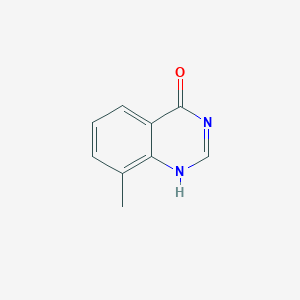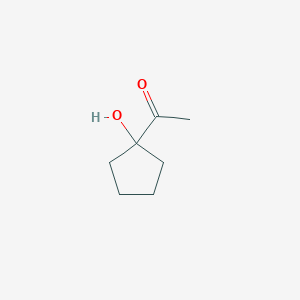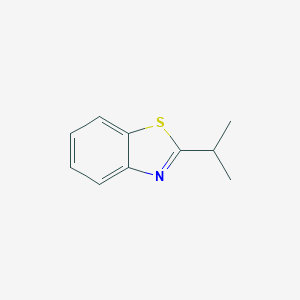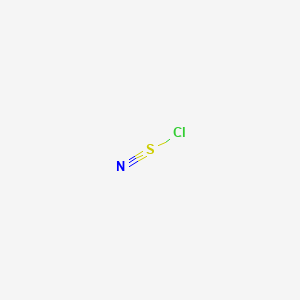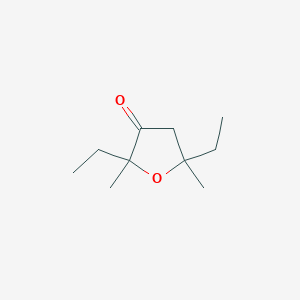
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone (DDMF) is a volatile organic compound that is commonly found in various fruits, such as strawberries, raspberries, and blackberries. It is known for its sweet, caramel-like aroma and is used as a flavoring agent in the food industry. However, DDMF has also been the subject of scientific research due to its potential health benefits and physiological effects.
Mechanism Of Action
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. It has also been shown to modulate various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical And Physiological Effects
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver and brain. Additionally, Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.
Advantages And Limitations For Lab Experiments
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized structure, making it easy to study its effects. However, Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone is volatile and can be difficult to handle, and its effects can be influenced by factors such as temperature and pH.
Future Directions
There are a number of future directions for research on Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone. One area of interest is its potential as a therapeutic agent for diabetes and other metabolic disorders. Additionally, further research is needed to fully understand the mechanisms underlying its anti-cancer and antioxidant effects. Finally, more studies are needed to determine the safety and efficacy of Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone in humans.
Scientific Research Applications
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to possess antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. Additionally, Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has been found to have anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells.
properties
CAS RN |
18063-89-3 |
|---|---|
Product Name |
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone |
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,5-diethyl-2,5-dimethyloxolan-3-one |
InChI |
InChI=1S/C10H18O2/c1-5-9(3)7-8(11)10(4,6-2)12-9/h5-7H2,1-4H3 |
InChI Key |
ZRKCXPIUZAYNFE-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)C(O1)(C)CC)C |
Canonical SMILES |
CCC1(CC(=O)C(O1)(C)CC)C |
Other CAS RN |
18063-89-3 |
synonyms |
2,5-Diethyl-4,5-dihydro-2,5-dimethyl-3(2H)-furanone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

